molecular formula C22H22N2O2S B2853024 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034247-77-1

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2853024
CAS No.: 2034247-77-1
M. Wt: 378.49
InChI Key: NGZNQCNLHYQOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a sophisticated synthetic compound of significant interest in chemical and pharmacological research. Its molecular structure incorporates key pharmacophores, including a quinoline moiety and a pyrrolidine ring, which are commonly found in compounds with diverse biological activities . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with documented anticancer, antimalarial, and antimicrobial properties . Furthermore, the pyrrolidine substitution is a feature present in various bioactive molecules, including certain synthetic cathinones that interact with monoamine transporters in neuroscience research . The benzylthioether functional group adds potential for investigating metabolic pathways or serving as a synthetic handle for further chemical modification. This combination of structural features makes this chemical reagent a valuable intermediate for researchers designing and synthesizing new chemical entities (NCEs) for various applications. It is particularly useful for probing structure-activity relationships (SAR), developing novel enzyme inhibitors, or creating molecular probes for receptor studies. The compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNQCNLHYQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:

  • Formation of 3-(quinolin-2-yloxy)pyrrolidine: : This intermediate can be prepared by reacting quinoline-2-ol with pyrrolidine under basic conditions.

  • Attachment of Benzylthio Group: : This step involves the introduction of the benzylthio group via nucleophilic substitution. Benzylthiol can be reacted with an appropriate electrophilic ethanone derivative in the presence of a base.

Industrial Production Methods

Industrial-scale production might involve optimized reaction conditions and catalysts to increase yield and efficiency. Techniques such as high-throughput screening and continuous flow synthesis could be employed to streamline the process.

Chemical Reactions Analysis

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reductive conditions, such as catalytic hydrogenation, could lead to the reduction of specific functional groups within the molecule.

  • Substitution Reactions: : The ethanone moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-CPBA

  • Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C)

  • Substitution: : Various nucleophiles under basic or acidic conditions

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives

  • Reduction: : Reduced analogs with altered electronic properties

  • Substitution: : Substituted ethanone derivatives with different functional groups

Scientific Research Applications

The compound has significant potential in various research domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

  • Biology: : Investigated for its interactions with biological macromolecules, aiding in the study of enzyme inhibition or protein binding.

  • Industry: : Utilized in the formulation of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The compound's effects are mediated through its interaction with various molecular targets. The benzylthio group could facilitate binding to hydrophobic pockets in proteins, while the quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating the activity of enzymes or receptors. These interactions could disrupt normal biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a pyrrolidin-1-yl ethanone backbone with several analogs, but its substituents differentiate its properties:

  • Benzylthio group : Enhances lipophilicity and may influence membrane permeability.
Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₁N₂O₂S 377.48 Benzylthio, Quinolin-2-yloxy High lipophilicity
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone C₁₀H₁₄N₂O₂S 226.30 Thiazolyl, Hydroxymethyl Improved solubility
1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone C₁₇H₁₃N₃O₃ 307.31 Nitrophenyl, Quinolinyl Electron-withdrawing nitro group
Phenoxy-pyrrolidine derivative () Not specified - Trifluoromethyl, Hydroxymethyl phenoxy CoA inhibition potential

Pharmacological and Functional Insights

  • CoA Inhibition: The phenoxy-pyrrolidine derivative from demonstrates inhibitory activity against CoA disaturase, suggesting that pyrrolidine-ethanone frameworks may target enzymatic pathways .
  • Solubility Considerations: The hydroxymethyl-pyrrolidine analog () exhibits lower molecular weight and higher polarity due to the thiazole and hydroxymethyl groups, which may enhance aqueous solubility compared to the target compound’s benzylthio-quinoline system .

Physicochemical Properties

  • Lipophilicity: The benzylthio and quinoline groups in the target compound likely increase logP values, favoring blood-brain barrier penetration but possibly reducing solubility.
  • Electron Effects: The nitro group in 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone () enhances electrophilicity, which could improve reactivity in drug-receptor interactions compared to the target compound’s benzylthio moiety .

Biological Activity

2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a benzylthio group and a quinolin-2-yloxy moiety, which may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : 2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
  • Molecular Formula : C22H22N2O2S
  • CAS Number : 2034247-77-1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 3-(quinolin-2-yloxy)pyrrolidine : This intermediate is synthesized by reacting quinoline-2-ol with pyrrolidine under basic conditions.
  • Attachment of Benzylthio Group : The benzylthio group is introduced via nucleophilic substitution, where benzylthiol reacts with an appropriate electrophilic ethanone derivative in the presence of a base.

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

  • The benzylthio group may facilitate binding to hydrophobic pockets in proteins.
  • The quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating enzyme or receptor activity, potentially disrupting normal biochemical pathways.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to quinoline derivatives, including those similar to this compound. These studies utilized various cancer cell lines to assess growth inhibition:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: Growth Inhibition Data

CompoundCell LineConcentration (µM)Viability (%)
3aMDA-MB-23110<47
3bPC-31556
4gMDA-MB-23125~30
4dMRC-51571

In these experiments, compounds demonstrated significant decreases in cell viability, indicating their potential as anticancer agents. Notably, the viability percentage decreased significantly at higher concentrations, showcasing concentration-dependent effects .

Mechanistic Studies

Further investigations into the mechanism revealed that certain analogues could induce a significant decrease in cyclin-dependent kinase (CDK) client protein levels, suggesting their role as inhibitors of heat shock protein (Hsp90) pathways .

Case Studies

A case study involving the application of similar quinoline derivatives highlighted their efficacy against ovarian cancer xenografts in nude mice. Compounds demonstrated tumor growth suppression rates up to 100% compared to control groups, reinforcing the therapeutic potential of quinoline-based compounds .

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone? The synthesis involves three primary steps:

Quinoline Intermediate Formation : Cyclization of aniline derivatives to generate the quinolin-2-yloxy moiety (e.g., via Skraup or Friedländer reactions) .

Pyrrolidine Functionalization : Introduction of the benzylthio group via alkylation using benzyl chloride or displacement reactions with mercaptobenzothiazole derivatives under basic conditions (e.g., triethylamine in acetone) .

Coupling Reactions : Linking the quinoline-pyrrolidine fragment to the ethanone core using carbodiimide-based coupling agents (e.g., EDC·HCl or DCC) in solvents like DMF .

Advanced: How can microwave-assisted synthesis improve reaction efficiency for this compound? Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling steps using DMF as a solvent at 100–120°C under microwave conditions have shown 20–30% yield improvements in analogous pyrrolidine-quinoline derivatives .

Structural Characterization

Basic: What analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., benzylthio protons at δ 4.50 ppm, quinoline aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 407.15 for C22_{22}H21_{21}N2_2O2_2S) .
  • X-ray Crystallography : Resolves stereochemistry; bond lengths (e.g., C-S: 1.78–1.82 Å) and dihedral angles confirm spatial arrangement .

Advanced: How can conflicting NMR data from different studies be resolved? Comparative analysis using deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and 2D NMR techniques (e.g., COSY, HSQC) can clarify signal splitting caused by rotational isomerism or hydrogen bonding .

Biological Activity and Mechanisms

Basic: What biological activities are reported for this compound? Quinoline-pyrrolidine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:

  • Anticancer : IC50_{50} values of 5–10 µM against HeLa cells via DNA intercalation .
  • Antimicrobial : MIC of 8 µg/mL against S. aureus due to thioether-mediated membrane disruption .

Advanced: What in silico methods predict target interactions for SAR studies? Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding affinities to targets like topoisomerase II (ΔG = -9.2 kcal/mol) or kinase domains. Substituent modifications (e.g., replacing benzylthio with methylthio) are modeled to optimize steric and electronic complementarity .

Structure-Activity Relationship (SAR)

Basic: How does the benzylthio group influence bioactivity? The benzylthio moiety enhances lipophilicity (logP increase by ~1.5), improving cell permeability. Its electron-withdrawing nature also stabilizes interactions with cysteine residues in enzyme active sites .

Advanced: What synthetic strategies optimize pharmacokinetics through structural modifications?

  • Prodrug Design : Introducing hydrolyzable esters (e.g., acetyloxy groups) to increase aqueous solubility.
  • Metabolic Stability : Fluorination of the quinoline ring reduces CYP450-mediated oxidation, extending half-life in vivo .

Data Contradictions and Reproducibility

Basic: Why do biological assay results vary across studies? Variations arise from differences in:

  • Cell Lines : HeLa vs. MCF-7 cells may show 2–3-fold IC50_{50} discrepancies due to transporter expression .
  • Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS) affects compound bioavailability .

Advanced: How can researchers validate conflicting crystallographic data? Repeating crystallization in alternative solvents (e.g., methanol vs. acetonitrile) and using synchrotron X-ray sources (λ = 0.7–1.0 Å) improve resolution (<0.8 Å) to resolve ambiguities in hydrogen bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.